molecular formula C17H32N2 B12492527 1'-(3-Methylcyclohexyl)-1,4'-bipiperidine

1'-(3-Methylcyclohexyl)-1,4'-bipiperidine

Cat. No.: B12492527
M. Wt: 264.4 g/mol
InChI Key: JXZJRVLMSAQATR-UHFFFAOYSA-N
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Description

1’-(3-Methylcyclohexyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine typically involves the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexene is reacted with a methylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

1’-(3-Methylcyclohexyl)-1,4’-bipiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1’-(3-Methylcyclohexyl)-1,4’-bipiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)piperidine
  • 1-(3-Methylcyclohexyl)piperidine
  • 1-(4-Methylcyclohexyl)piperidine

Uniqueness

1’-(3-Methylcyclohexyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the 3-methylcyclohexyl group

Properties

Molecular Formula

C17H32N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C17H32N2/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18/h15-17H,2-14H2,1H3

InChI Key

JXZJRVLMSAQATR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCC(CC2)N3CCCCC3

Origin of Product

United States

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